
3-(Cyclohexylidenemethylidene)heptan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclohexylidenemethylidene)heptan-1-OL is an organic compound with a complex structure that includes a cyclohexylidene group and a heptan-1-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylidenemethylidene)heptan-1-OL typically involves the reaction of cyclohexanone with heptanal in the presence of a base to form the cyclohexylidene intermediate. This intermediate is then subjected to further reactions to introduce the heptan-1-ol moiety. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclohexylidenemethylidene)heptan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexylidenemethylidene ketone or aldehyde.
Reduction: Formation of cyclohexylidenemethylidene heptanol.
Substitution: Formation of cyclohexylidenemethylidene heptyl halides or amines.
Wissenschaftliche Forschungsanwendungen
3-(Cyclohexylidenemethylidene)heptan-1-OL has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Cyclohexylidenemethylidene)heptan-1-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hepten-1-ol: Similar in structure but lacks the cyclohexylidene group.
3-Cyclohexen-1-ol: Contains a cyclohexenyl group instead of cyclohexylidene.
3-Heptanol: A simpler alcohol with a heptan-3-ol structure.
Uniqueness
3-(Cyclohexylidenemethylidene)heptan-1-OL is unique due to the presence of both cyclohexylidene and heptan-1-ol moieties, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
821783-07-7 |
|---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
InChI |
InChI=1S/C14H24O/c1-2-3-7-14(10-11-15)12-13-8-5-4-6-9-13/h15H,2-11H2,1H3 |
InChI-Schlüssel |
SUVBVGTZBSWJEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=C=C1CCCCC1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



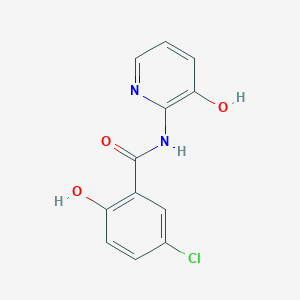

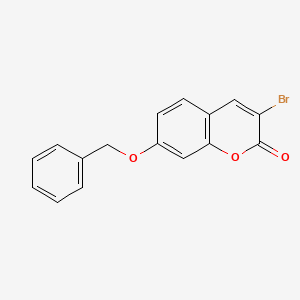
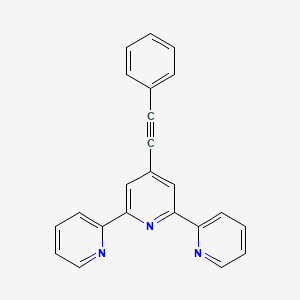
![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)methyl]-, (3R)-](/img/structure/B14207884.png)
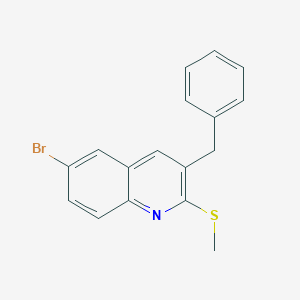
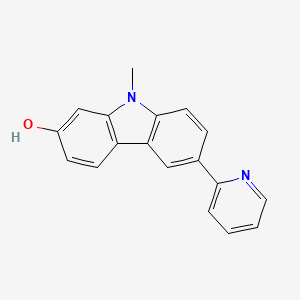
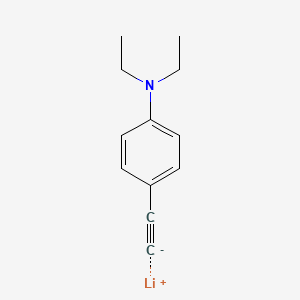
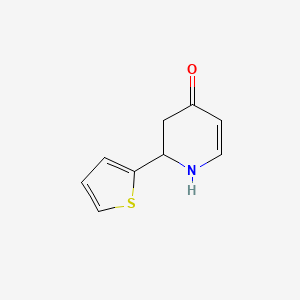
![5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one](/img/structure/B14207906.png)
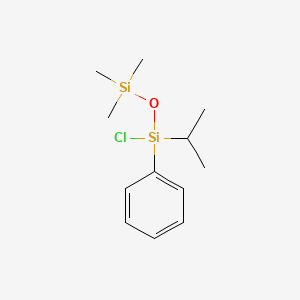
![1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione](/img/structure/B14207916.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl-](/img/structure/B14207917.png)
